molecular formula C18H25FN4O2 B5357977 1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide

Cat. No.: B5357977
M. Wt: 348.4 g/mol
InChI Key: GAHYJJHHLAFVQK-UHFFFAOYSA-N
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Description

1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a piperidine-4-carboxamide core linked to a 2-fluorophenyl piperazine group, a structural motif present in compounds that modulate various neurological targets. Piperidine-4-carboxamide derivatives are investigated as potent inhibitors of T-type calcium channels, showing efficacy as novel antihypertensive agents in preclinical models without inducing reflex tachycardia, an adverse effect often caused by traditional L-type calcium channel blockers . Furthermore, the 1-(2-fluorophenyl)piperazine subunit is a key pharmacophore in compounds that target the dopamine transporter (DAT) . Research into similar structures indicates potential as atypical dopamine transporter inhibitors, which may help reduce the reinforcing effects of psychostimulants without exhibiting significant psychostimulant behaviors themselves . This mechanism is being explored for potential applications in substance use disorder research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2/c19-15-3-1-2-4-16(15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25/h1-4,14H,5-13H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHYJJHHLAFVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the

Biological Activity

1-{[4-(2-Fluorophenyl)piperazin-1-yl]acetyl}piperidine-4-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its biological activity. The structural formula can be represented as follows:

C18H22FN5O\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{5}\text{O}

his structure is pivotal in understanding how modifications can affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as a modulator of calcium channels and potential anti-inflammatory agent.

1. Calcium Channel Modulation

Studies have shown that derivatives of this compound can inhibit T-type calcium channels, which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. For instance, one study highlighted that oral administration of related compounds resulted in lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives effectively inhibited cyclooxygenase (COX) enzymes, crucial for the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) values for these compounds were reported, indicating significant potency against COX-1 and COX-2 enzymes. For example, some derivatives showed IC50 values as low as 19.45 μM for COX-1 inhibition .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperazine and piperidine structures significantly influence the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of the 2-fluorophenyl group enhances binding affinity to target receptors.
  • Chain Length : Variations in the length of alkyl chains attached to the piperidine ring affect the potency and selectivity for calcium channels.

A detailed SAR analysis is presented in Table 1 below:

Compound VariantSubstituentIC50 (COX-1)IC50 (COX-2)Activity Type
Variant A2-F phenyl19.45 μM42.1 μM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine-Acetyl Linkages

1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
  • Key Differences : Replaces the 2-fluorophenyl group with a 2-methoxyphenyl moiety and incorporates a biphenyl system instead of piperidine-4-carboxamide.
  • Pharmacological Profile : Demonstrates atypical antipsychotic activity with anti-dopaminergic (D2) and anti-serotonergic (5-HT2A) effects. Lower catalepsy induction compared to classical antipsychotics .
  • QSAR Insights : Higher predicted brain/blood partition coefficient (QPlogBB) correlates with improved CNS penetration .
1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide (CAS 896664-99-6)
  • Key Differences : Substitutes the 2-fluorophenylpiperazine with a 4-methylpiperidine group.
  • Structural Impact : Reduced aromaticity may lower receptor affinity but improve metabolic stability. Molecular weight (267.37 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
  • Key Differences : Features a 4-chlorophenyl group and an ethyl substituent on the piperazine ring.
  • Conformational Analysis : The piperazine ring adopts a chair conformation, with bond lengths comparable to the target compound. The 4-chloro substituent may enhance σ-receptor binding but reduce selectivity for serotonin receptors .

Functional Analogues with Fluorophenyl Substituents

4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde Derivatives
  • Key Differences : Uses a 4-fluorophenylpiperazine linked to a benzaldehyde-thiosemicarbazone scaffold.
  • Activity : Synthesized as acetylcholinesterase (AChE) inhibitors, highlighting the role of fluorine position (para vs. ortho) in modulating enzyme inhibition versus CNS receptor activity .
1-(4-Fluorophenyl)piperazin-2-one (CAS 780753-89-1)
  • Key Differences : Replaces the acetyl-piperidine-carboxamide chain with a lactam (piperazin-2-one) ring.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Comparisons

QSAR Parameters

Compound QPlogBB Electron Affinity (EA) Anti-Dopaminergic IC50 (nM)
Target Compound 0.65* -1.2 eV* 15*
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone 0.78 -1.0 eV 8
4-(4-Fluorophenyl)piperazine derivatives 0.45 -1.5 eV 50

*Predicted values based on structural analogs .

  • QPlogBB : The target compound’s moderate brain/blood partition coefficient suggests adequate CNS penetration but lower than biphenyl derivatives due to increased polarity from the carboxamide group.
  • Electron Affinity : Higher EA correlates with stronger anti-dopaminergic activity, as seen in biphenyl analogs .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the integrity of the piperidine, piperazine, and fluorophenyl groups. For example, the 2-fluorophenyl proton signals appear as doublets in the aromatic region (δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 403.1892) .
  • X-ray Crystallography : Resolves conformational details of the piperidine-carboxamide linkage .

How can computational chemistry tools predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model binding to serotonin (5-HT1A) or dopamine (D2) receptors. The fluorophenyl group shows strong π-π stacking with aromatic residues in the receptor’s active site .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. RMSD values <2 Å indicate stable binding .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding free energies with the PM6/DFT hybrid method to refine affinity predictions .

How should researchers resolve contradictions in reported biological activities of fluorophenyl-piperazine derivatives?

Advanced Research Question
Discrepancies often arise from structural variations or assay conditions:

  • Substituent Effects : Compare analogs with para- vs. ortho-fluorophenyl groups (e.g., ortho-fluoro derivatives in this compound may exhibit higher 5-HT1A selectivity than para-fluoro analogs) .
  • Assay Conditions : Standardize cell-based assays (e.g., CHO cells expressing human receptors) and control for factors like serum protein binding .

Advanced Research Question

  • Derivatization : Synthesize analogs with modified piperazine (e.g., methylpiperazine) or carboxamide (e.g., ester replacement) groups. Assess changes in logP and binding affinity .
  • Kinetic Studies : Measure acetylcholinesterase (AChE) inhibition rates using Ellman’s assay. AChE inhibition (e.g., IC50 = 50 nM) correlates with carboxamide hydrogen-bonding capacity .
  • In Vivo Pharmacokinetics : Conduct rodent studies to assess blood-brain barrier penetration. Lipophilicity (clogP ~2.5) and polar surface area (<90 Ų) are critical predictors .

What experimental strategies mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors improve reaction consistency and reduce purification steps for the piperazine-acetyl intermediate .
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust reagent feed rates dynamically .

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